

Co 101244 Hydrochloride: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: Co 101244 hydrochloride

Cat. No.: B070116

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Introduction

Co 101244 hydrochloride, also identified by the synonyms PD 174494 and Ro 63-1908, is a potent and highly selective pharmacological tool crucial for neuroscience research.[1] Contrary to associations with other targets, scientific literature consistently characterizes Co 101244 as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting remarkable selectivity for subtypes containing the GluN2B (formerly NR2B) subunit.[2][3] This specificity allows researchers to dissect the precise physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in synaptic plasticity, learning, memory, and a range of neurological disorders.[4][5] This guide provides an in-depth overview of its mechanism of action, pharmacological data, experimental protocols, and applications as a neuroprotective agent.

Mechanism of Action: Targeting the GluN2B Subunit

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine, leading to an influx of Ca^{2+} ions. This calcium signaling is fundamental to many forms of synaptic plasticity.

Co 101244 exerts its inhibitory effect by binding to a modulatory site on the GluN2B subunit, distinct from the glutamate or glycine binding sites.[5] This allosteric modulation prevents the channel from opening, effectively blocking ion influx. The high selectivity for GluN2B is a key feature, as it allows for the targeted inhibition of specific NMDA receptor populations, which

have distinct anatomical distributions and functional roles compared to receptors containing GluN2A, GluN2C, or GluN2D subunits.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Caption: Mechanism of Co 101244 as a selective GluN2B antagonist.

Pharmacological Profile

The selectivity of **Co 101244 hydrochloride** is demonstrated by its inhibitory concentration (IC₅₀) values across different NMDA receptor subunit combinations. The compound is significantly more potent at receptors containing the GluN2B subunit compared to those with GluN2A or GluN2C.

Target	IC ₅₀ Value (μM)	Selectivity
GluN1A/GluN2B	0.043	High
GluN1A/GluN2A	> 100	Low
GluN1A/GluN2C	> 100	Low

Table 1: In vitro inhibitory potency of Co 101244 hydrochloride at different NMDA receptor subunit combinations. Data sourced from multiple suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Applications in Neuroscience Research

Due to its high selectivity, Co 101244 is an invaluable tool for investigating the roles of GluN2B-containing NMDA receptors.

- **Neuroprotection Studies:** Overactivation of NMDA receptors leads to excitotoxicity, a key mechanism in neuronal death following stroke, traumatic brain injury, and in neurodegenerative diseases.[\[6\]](#)[\[7\]](#)[\[8\]](#) Co 101244 has been shown to have neuroprotective effects in both in vivo and in vitro models of such conditions, highlighting the critical role of the GluN2B subunit in these pathological cascades.[\[2\]](#)[\[3\]](#)

- **Synaptic Plasticity and Memory:** GluN2B-containing receptors are highly expressed in the hippocampus and are thought to be crucial for certain forms of synaptic plasticity and memory formation.^[9] Co 101244 can be used to probe these functions.
- **Pain and Disease Models:** The compound has been used to investigate the involvement of GluN2B receptors in various rodent behavioral models, including those related to response inhibition and cross-organ sensitization.^{[1][3]}

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation and application of Co 101244.

Preparation of Stock and Working Solutions

Co 101244 hydrochloride is soluble in aqueous solutions and organic solvents like DMSO.^{[1][3]}

Parameter	Value
Molecular Weight	377.91 g/mol
Solubility in Water	Up to 100 mM
Solubility in DMSO	Up to 50 mM

Table 2: Solubility data for Co 101244 hydrochloride.^{[1][3]}

Protocol for Stock Solution (e.g., 50 mM in DMSO):

- Weigh the required mass of **Co 101244 hydrochloride**. For 1 mL of a 50 mM stock, use 18.9 mg.
- Add the appropriate volume of DMSO (e.g., 1 mL).
- Vortex or sonicate gently until the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

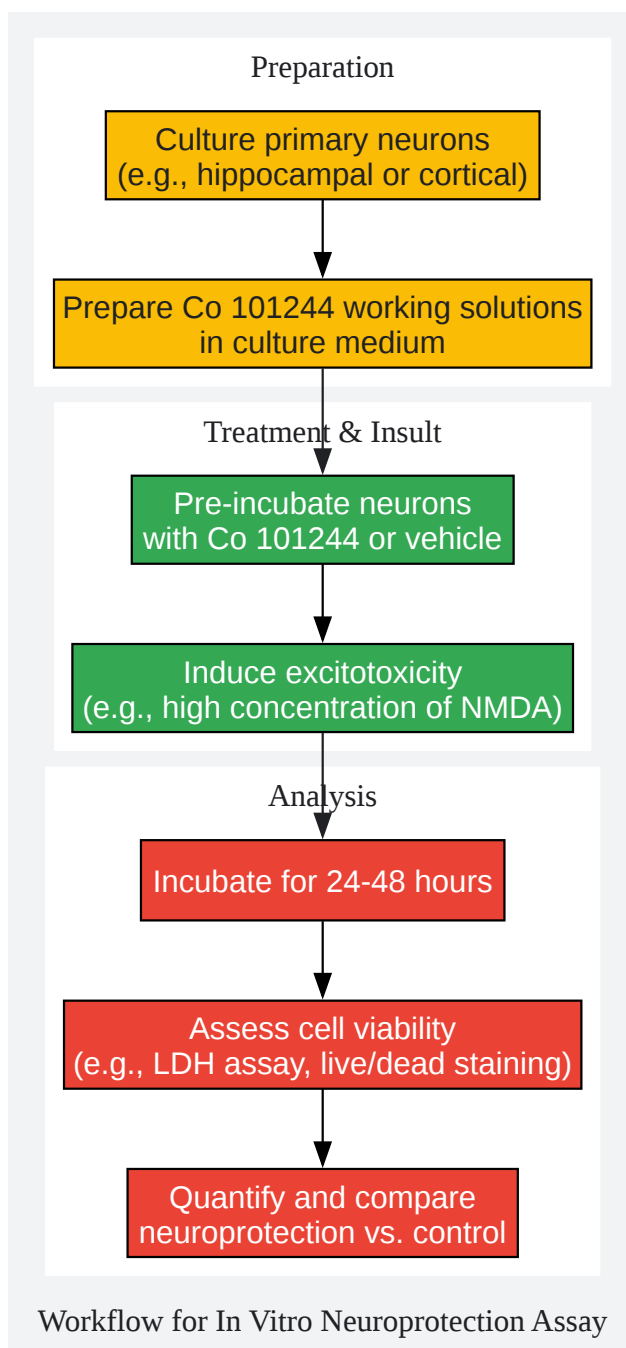
- Store aliquots at -20°C for up to one month or -80°C for up to six months.[\[10\]](#)

Protocol for In Vivo Working Solution: For systemic administration in animal models, a vehicle that ensures solubility and bioavailability is required. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[\[10\]](#)

- Start with a prepared, clear stock solution (e.g., in DMSO).
- Sequentially add co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
 - Take 100 µL of a 25 mg/mL DMSO stock.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix again.
 - Add 450 µL of saline to reach a final volume of 1 mL.[\[10\]](#)
- The final concentration would be 2.5 mg/mL (6.62 mM).[\[10\]](#)
- It is recommended to prepare this working solution fresh on the day of use.[\[10\]](#)

Typical Experimental Workflow for Neuroprotection Assay

The following diagram illustrates a general workflow for assessing the neuroprotective effects of Co 101244 in an in vitro model of excitotoxicity.



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Caption: A generalized workflow for testing Co 101244 in vitro.

Conclusion

Co 101244 hydrochloride is a cornerstone research compound for the functional characterization of GluN2B-containing NMDA receptors. Its high potency and selectivity enable precise investigation into the roles these specific receptor subtypes play in synaptic function,

neuronal injury, and complex behaviors. Adherence to proper handling and experimental protocols is essential for leveraging its capabilities to advance our understanding of the central nervous system.

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